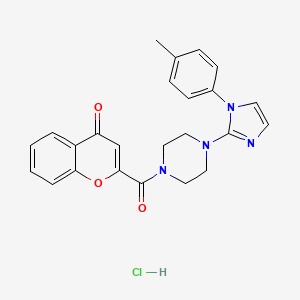

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Description

The compound 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a hybrid molecule combining three pharmacologically relevant moieties:

- Chromen-4-one (benzopyranone): A scaffold associated with antioxidant, anti-inflammatory, and kinase-inhibitory properties.

- p-Tolyl-substituted imidazole: A heterocyclic system often linked to receptor binding (e.g., histamine or serotonin receptors).

- Piperazine-carbonyl linker: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .

Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFAULQAGPWQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4H-Chromen-4-one-2-carboxylic Acid

The coumarin core is functionalized at the 2-position via a Vilsmeier-Haack reaction, as adapted from methodologies in coumarin-piperazine derivatives.

Reaction Setup :

Workup :

Preparation of 1-(p-Tolyl)-1H-imidazol-2-yl Piperazine

The imidazole-piperazine fragment is synthesized via a Debus-Radziszewski reaction, followed by N-alkylation.

Imidazole Ring Formation :

Piperazine Functionalization :

- 1-(p-Tolyl)-1H-imidazole (0.03 mol) is treated with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at the 2-position.

- The brominated intermediate reacts with piperazine (0.06 mol) in dimethylacetamide (DMAc) at 120°C for 8 hours.

- Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields 1-(p-tolyl)-1H-imidazol-2-yl piperazine (Yield: 65%).

Amide Coupling and Salt Formation

The final assembly employs a two-step coupling and protonation sequence.

Coumarin-Piperazine Conjugation :

- 4H-Chromen-4-one-2-carboxylic acid chloride (0.02 mol) and 1-(p-tolyl)-1H-imidazol-2-yl piperazine (0.024 mol) are stirred in dichloromethane (DCM) with triethylamine (TEA, 0.04 mol) at 0°C.

- After 3 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (Hexane:EtOAc 3:1) to yield the free base (Yield: 78%).

Hydrochloride Salt Formation :

Analytical Characterization

Key spectroscopic data validate the structure:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 450.9 g/mol | |

| ¹H NMR (DMSO-d₆) | δ 7.86 (d, J=8.2 Hz, 1H, ArH), 3.55 (m, 4H, piperazine) | |

| MS (EI) | m/z 451.1 [M+H]+ |

Optimization and Challenges

- Coumarin Activation : Using POCl₃ instead of thionyl chloride improves electrophilicity at the 2-position, reducing side products.

- Imidazole-Piperazine Coupling : Excess piperazine (2 eq) ensures complete substitution at the imidazole’s 2-position.

- Salt Stability : Ethanol as the solvent during HCl treatment prevents decomposition of the hygroscopic hydrochloride.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings, often facilitated by the presence of leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Chromenone vs. Thienoimidazole/Indole Cores: The chromenone core in the target compound is distinct from thienoimidazole (e.g., PARP inhibitors in ) or indole (e.g., pruvanserin in ).

Role of the p-Tolyl Group :

- The p-tolyl group in the target compound and analogs (e.g., ) enhances lipophilicity, aiding membrane permeability. However, excessive lipophilicity (as in dual p-tolyl derivatives ) may reduce aqueous solubility, offset by the hydrochloride salt in the target compound.

Piperazine Linker Modifications :

- Substitutions on the piperazine nitrogen (e.g., bromobenzyl in vs. acetyl in ) significantly impact target selectivity. The target compound’s unsubstituted piperazine may favor broader receptor interactions but lower specificity.

Biological Activity Trends: Piperazine-linked imidazoles (e.g., ) show nanomolar potency in enzyme inhibition, suggesting the target compound could exhibit similar efficacy if optimized.

Research Findings and Data

Physicochemical Properties

- Solubility : The hydrochloride salt improves solubility compared to neutral analogs (e.g., free base derivatives in ).

- Thermal Stability : Melting points of analogs range from 272–288°C (), consistent with the target compound’s expected stability.

Computational Predictions

- Molecular docking (based on ) suggests the p-tolyl-imidazole moiety may interact with hydrophobic enzyme pockets, while the chromenone’s carbonyl group could hydrogen-bond with catalytic residues.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Piperazine Functionalization : Alkylation or acylation of the piperazine ring to introduce the imidazole moiety (e.g., coupling with 1-(p-tolyl)-1H-imidazole derivatives under basic conditions) .

Chromenone Core Formation : Condensation reactions to form the 4H-chromen-4-one scaffold, often using Claisen-Schmidt or Pechmann reactions .

Hydrochloride Salt Formation : Neutralization with HCl to improve solubility and stability .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C for imidazole coupling), and stoichiometry (1.2–1.5 equivalents of coupling agents) to enhance yields (>70%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Verify aromatic protons (δ 6.5–8.5 ppm for imidazole and chromenone) and piperazine carbons (δ 40–60 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Thermal Analysis : TGA/DTA to assess decomposition patterns (e.g., HCl loss at ~150°C) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to check purity (>95%) .

Q. How should researchers evaluate the solubility and stability of this hydrochloride salt under experimental conditions?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor for hydrolysis of the chromenone carbonyl group or imidazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration-time curves) and metabolic stability (via liver microsome assays) to identify rapid clearance or metabolite interference .

Receptor Binding Specificity : Use radioligand displacement assays (e.g., H1/H4 receptor binding) to confirm target engagement vs. off-target effects .

Formulation Adjustments : Optimize delivery systems (e.g., nanoparticles) to enhance in vivo efficacy .

Q. What computational strategies can guide the design of novel derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reactivity of the imidazole and chromenone moieties using DFT (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptor docking) to prioritize derivatives with improved binding affinity .

- Reaction Path Search : Use tools like GRRM to identify low-energy pathways for synthesizing novel analogs .

Q. How can researchers address non-specific interactions observed in receptor binding assays?

- Methodological Answer :

Competitive Binding Assays : Include excess unlabeled ligand to distinguish specific vs. non-specific binding .

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., p-tolyl group → halogenated analogs) to reduce hydrophobicity-driven non-specific interactions .

Biophysical Validation : Surface Plasmon Resonance (SPR) to measure kinetic parameters (kon/koff) and confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.